molecular formula C14H18N8O2 B2836011 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034549-68-1

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2836011
CAS No.: 2034549-68-1
M. Wt: 330.352
InChI Key: KAIYYFCJTUHYIC-UHFFFAOYSA-N
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Description

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted with a pyrrolidin-1-yl group at position 6 and an imidazolidine-1-carboxamide moiety at position 2. The imidazolidine-1-carboxamide group introduces hydrogen-bonding capabilities, critical for target engagement in biological systems .

Properties

IUPAC Name

2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8O2/c23-13-15-5-8-21(13)14(24)16-9-12-18-17-10-3-4-11(19-22(10)12)20-6-1-2-7-20/h3-4H,1-2,5-9H2,(H,15,23)(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIYYFCJTUHYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)N4CCNC4=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics and kinase inhibition. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships.

1. Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • An imidazolidine core
  • A triazolo-pyridazine moiety
  • A pyrrolidine substituent

This unique combination of functional groups is believed to contribute to its biological activity.

Research indicates that the compound acts primarily as an inhibitor of c-Met kinase , which is implicated in various cancer types. The c-Met receptor is often overexpressed in tumors, making it a target for therapeutic intervention. The compound's ability to bind to the ATP-binding site of c-Met suggests that it may block downstream signaling pathways essential for tumor growth and metastasis .

3.1 In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound is particularly effective against lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values comparable to established c-Met inhibitors like Foretinib .

3.2 Apoptosis Induction

Further investigations revealed that the compound induces apoptosis in cancer cells. The acridine orange staining test indicated significant apoptosis induction in A549 cells, suggesting that the compound not only inhibits cell proliferation but also promotes programmed cell death .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted critical aspects of the compound's design:

  • Pyrrolidine moiety : Essential for enhancing binding affinity to c-Met.
  • Triazolo-pyridazine : Contributes to the overall potency and selectivity against cancer cell lines.

Modifications in these regions can lead to variations in biological activity, underscoring the importance of molecular design in drug development.

Case Study 1: Efficacy Against c-Met Overexpressing Tumors

In a recent study involving xenograft models of A549 and MCF-7 tumors, treatment with the compound resulted in significant tumor regression compared to controls. The tumors treated with the compound showed reduced levels of phosphorylated c-Met, indicating effective pathway inhibition .

Case Study 2: Combination Therapy Potential

Another investigation explored the potential of combining this compound with other chemotherapeutic agents. Preliminary results suggest enhanced efficacy when used alongside traditional chemotherapy drugs, leading to improved survival rates in preclinical models .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: The target compound’s triazolo-pyridazine core distinguishes it from benzene/furan analogs (e.g., Compounds 7a, 8, 9), which exhibit natural product-like bioactivity but lack the fused triazole ring’s metabolic stability . Pyrrolidine substitution (shared with ’s triazine derivatives) enhances solubility and may improve blood-brain barrier penetration compared to dimethylamino-phenyl groups in other analogs .

Biological Activity: Compound (6,10), a natural heteroarylmethyleneimidazolinone, demonstrates selective cytotoxicity against cancer cells, suggesting that the target compound’s triazolo-pyridazine core could similarly target proliferative pathways . Arylideneimidazol-4-one amino acids show glycine receptor modulation, indicating that imidazolidine carboxamide derivatives (like the target compound) may have CNS applications but require structural optimization for receptor specificity .

Synthetic Utility: Thenyli­deneimidazolinones (Compounds 7a, 8, 9) serve as intermediates in synthesizing bioactive molecules, analogous to how the pyrrolidine-substituted triazolo-pyridazine core in the target compound could be leveraged for kinase inhibitor development .

Pharmacokinetic and Physicochemical Comparisons

  • LogP and Solubility : Pyrrolidine substituents (as in the target compound and ’s derivatives) reduce LogP compared to aromatic analogs (e.g., benzene/furan), enhancing aqueous solubility and oral bioavailability .
  • Metabolic Stability : The triazolo-pyridazine core likely resists cytochrome P450 oxidation better than furan-containing analogs, which are prone to ring cleavage .

Q & A

Q. What are the critical steps and conditions for synthesizing 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including coupling of the triazolopyridazine core with pyrrolidine and subsequent carboxamide formation. Key considerations include:
  • Solvent selection : Dichloromethane or ethanol for solubility and reaction efficiency .
  • Temperature control : Maintaining 50–80°C to optimize reaction rates while avoiding decomposition .
  • Catalysts : Use of bases (e.g., triethylamine) or coupling agents (e.g., EDCI) to activate intermediates .
  • Purification : Recrystallization or column chromatography to isolate the product (≥95% purity) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 2.7–3.1 ppm, imidazolidine carbonyl at ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ≈ 415.2 g/mol) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) .

Q. How does the compound’s heterocyclic architecture influence its stability under varying pH conditions?

  • Methodological Answer : The triazolopyridazine core and imidazolidine carboxamide confer pH-dependent stability:
  • Acidic conditions : Protonation of the pyrrolidine nitrogen may enhance solubility but risk ring-opening at pH < 3 .
  • Basic conditions : Hydrolysis of the carboxamide group is minimized at pH 7–9, critical for storage and biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during imidazolidine-1-carboxamide formation?

  • Methodological Answer :
  • Real-time monitoring : Use HPLC or GC-MS to track reaction progress and identify intermediates (e.g., unreacted triazolopyridazine) .
  • Solvent polarity adjustment : Switch to aprotic solvents (e.g., DMF) to reduce nucleophilic side reactions .
  • Stoichiometric precision : Maintain a 1:1.2 molar ratio of triazolopyridazine to carboxamide precursor to limit dimerization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from structural analogs (e.g., substituent variations). Resolve by:
  • Comparative SAR analysis : Benchmark against triazolopyridazine derivatives (Table 1) to isolate substituent effects .

  • Assay standardization : Use consistent cell lines (e.g., HEK-293 for kinase assays) and control for metabolite interference .

    Table 1: Bioactivity of Structurally Similar Compounds

    Compound CoreSubstituentReported Activity (IC₅₀)Source
    Triazolo[4,3-b]pyridazine6-MethoxyKinase inhibition: 50 nM
    Triazolo[4,3-b]pyridazine6-(Thiophen-2-yl)Antiproliferative: 10 μM

Q. What computational approaches predict the compound’s interaction with kinase targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., p38 MAP kinase) with scoring functions (ΔG < -8 kcal/mol) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., pyrrolidine’s electron-donating effect) with activity trends .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize synthesis targets .

Q. How does the pyrrolidine substituent impact the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : LogP increases by ~0.5 units compared to non-pyrrolidine analogs, enhancing blood-brain barrier penetration .
  • Metabolic stability : Pyrrolidine’s cyclic amine reduces CYP450-mediated oxidation, extending half-life in hepatic microsomes .

Data Contradiction Analysis

Q. Why do some studies report high solubility while others note precipitation in aqueous buffers?

  • Methodological Answer :
  • Buffer composition : Phosphate buffers (pH 7.4) may form ion pairs with the carboxamide group, improving solubility (≥2 mg/mL) .
  • Counterion effects : Use of trifluoroacetate (from HPLC purification) can reduce solubility by 30% due to hydrophobic interactions .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating target engagement?

  • Methodological Answer :
  • Fluorescence polarization : Measure displacement of fluorescent ATP analogs in kinase assays (Z’ > 0.5) .
  • Surface plasmon resonance (SPR) : Determine binding kinetics (kₐₙ ≈ 10⁵ M⁻¹s⁻¹, kₒff ≈ 0.01 s⁻¹) for high-affinity targets .

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